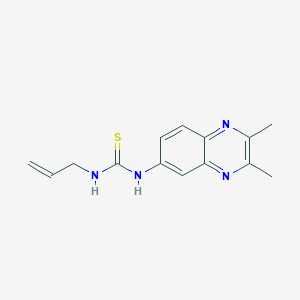

N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

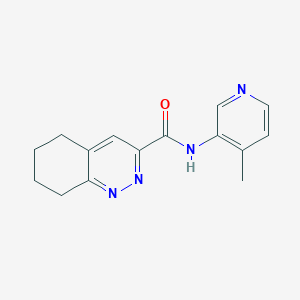

“N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea” is a chemical compound with the molecular formula C14H16N4S . It is a type of thiourea derivative .

Synthesis Analysis

Thiourea derivatives, such as “N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea”, can be synthesized by the reaction of various anilines with CS2 . The reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one and 3-amino-4-phenylpyridin-2-one with acyl isothiocyanates (benzoyl-, 4-bromobenzoyl-, and methacryloyl isothiocyanates) and with allyl isothiocyanate has been studied . The N-carbamothioyl methacrylamides and N-allylthioureas obtained undergo intramolecular heterocyclization reactions to give the corresponding 1,3-thiazin-4-one and 1,3-thiazoline derivatives .Aplicaciones Científicas De Investigación

Radical Scavenging and Antioxidant Properties

Compounds similar to N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea, such as thiourea and its derivatives, have been studied for their radical scavenging abilities. Thiourea and dimethylthiourea are known to be powerful scavengers of hydroxyl radicals, offering potential protection against oxidative stress-related damages in biological systems (Wasil et al., 1987).

Anticancer Activities

Quinoxaline derivatives, including those similar to the compound of interest, have shown promising anticancer activities. A study reported the synthesis and biological evaluation of novel quinoxaline derivatives containing N-substituted thiazolidine-2,4-dione, demonstrating effective antitumor activity against breast, lung, and CNS cancer cell lines (Ekbatani et al., 2018).

Pesticidal Activities

Research into new quinoxaline derivatives revealed their potential as herbicides, fungicides, and insecticides. Some derivatives were identified as powerful agents against various agricultural pests, highlighting the role of quinoxaline compounds in the development of new pesticides (Liu et al., 2020).

Catalysis and Chemical Synthesis

Thiourea catalysts have facilitated significant advancements in chemical synthesis, including enantioselective reactions. A study demonstrated the use of a newly designed thiourea catalyst for the enantioselective Petasis-type reaction of quinolines, enabling high degrees of stereocontrol (Yamaoka et al., 2007).

Antimicrobial and Antibacterial Properties

Metal complexes of thiourea derivatives have been investigated for their antimicrobial and antibacterial activities. These studies have shown that such compounds can be effective against a range of bacterial strains, offering potential applications in developing new antimicrobial agents (Abuthahir et al., 2014).

Neuroprotective Effects

Quinoxalinedione analogs have been explored for their neuroprotective effects, particularly in the context of cerebral ischemia. One study highlighted the potential of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) as a neuroprotectant, offering insights into the therapeutic applications of quinoxaline derivatives in neuroprotection (Sheardown et al., 1990).

Propiedades

IUPAC Name |

1-(2,3-dimethylquinoxalin-6-yl)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-4-7-15-14(19)18-11-5-6-12-13(8-11)17-10(3)9(2)16-12/h4-6,8H,1,7H2,2-3H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEYLQJEVNWXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)

![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)

![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)

![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)

![9-benzyl-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997108.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)